Enhanced Lipophilicity of 4-Ethylcyclohexan-1-amine Hydrochloride vs. 4-Methylcyclohexanamine Hydrochloride
4-Ethylcyclohexan-1-amine hydrochloride exhibits higher calculated lipophilicity (LogP = 2.3357) compared to its 4-methyl analog (predicted LogP approximately 1.8–2.0 for the free base) . The addition of one methylene unit in the ethyl substituent increases the calculated LogP by approximately 0.3–0.5 units relative to the methyl-substituted derivative, consistent with the Hansch π contribution of an additional –CH2– group [1]. This elevated lipophilicity may influence membrane permeability and partitioning behavior in biological systems, relevant when selecting building blocks for medicinal chemistry optimization [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.3357 |
| Comparator Or Baseline | 4-Methylcyclohexanamine hydrochloride (predicted LogP ~1.8–2.0); cyclohexylamine (LogP = 1.49) |
| Quantified Difference | +0.3 to +0.5 LogP units vs. 4-methyl analog; +0.84 LogP units vs. unsubstituted cyclohexylamine |
| Conditions | Computational prediction (XLogP3 method) based on molecular structure |
Why This Matters
Higher LogP values indicate greater hydrophobicity, which correlates with increased membrane permeability and altered tissue distribution—critical parameters when selecting intermediates for CNS-targeting or intracellular drug discovery programs.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
- [2] Kuujia. 2-1-(4-Ethylcyclohexyl)cyclopropylethan-1-amine (CAS 2228936-54-5). The ethyl group enhances lipophilicity. View Source
